molecular formula C7H6FN3 B13672302 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine

8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13672302
M. Wt: 151.14 g/mol
InChI Key: KBZMLHUREDSABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1427432-11-8) is a high-value chemical scaffold with the molecular formula C7H6FN3 and a molecular weight of 151.14 g/mol . The triazolopyridine core is recognized in medicinal chemistry as a privileged structure for developing novel therapeutic agents due to its wide range of pharmacological activities . This compound serves as a versatile building block in drug discovery, particularly for constructing molecules with potential anti-inflammatory and immunomodulatory properties. Research indicates that structurally similar [1,2,4]triazolo[4,3-a]pyridine (TZP) derivatives demonstrate significant efficacy in experimental models of autoimmune hepatitis by potently inhibiting the release of nitric oxide (NO) and pro-inflammatory cytokines from macrophages . Furthermore, the TZP scaffold shows promise in other therapeutic areas; for instance, some derivatives have been investigated as positive allosteric modulators of the mGluR2 receptor for neurological applications , while others, bearing sulfonamide groups, have shown potent in vitro antimalarial activity against Plasmodium falciparum by targeting enzymes like falcipain-2 . The incorporation of a fluorine atom at the 8-position often enhances the metabolic stability, bioavailability, and binding affinity of drug candidates, making this compound a particularly valuable intermediate for SAR studies. It is ideally suited for use in cross-coupling reactions, amide bond formation, and further functionalization to explore its pharmacological potential. Intended Use and Handling: This product is provided For Research Use Only. It is intended for use in laboratory research and development by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, using personal protective equipment and in accordance with their institution's chemical safety regulations.

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

8-fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6FN3/c1-5-2-6(8)7-10-9-4-11(7)3-5/h2-4H,1H3

InChI Key

KBZMLHUREDSABB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=NN=C2C(=C1)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 8-Fluoro-6-methyl-triazolo[4,3-a]pyridine generally involves:

  • Construction of the pyridine ring substituted with fluorine and methyl groups.
  • Formation of the 1,2,4-triazole ring fused to the pyridine to generate the triazolopyridine bicyclic system.
  • Introduction of functional groups at specific positions to enable further coupling or biological activity.

A representative method involves the cyclization of hydrazine derivatives with appropriately functionalized pyridine precursors under dehydrative conditions to form the fused triazolopyridine ring system.

Stepwise Preparation Method

Step 1: Preparation of Pyridyl Hydrazine Intermediate

  • Starting from halogenated difluoropyridine derivatives (e.g., 5-chloro-2,3-difluoropyridine), nucleophilic substitution with hydrazine yields pyridyl hydrazine intermediates.
  • For example, treatment of 5-chloro-2,3-difluoropyridine with hydrazine affords the corresponding pyridyl hydrazine compound, which is a key precursor for cyclization.

Step 2: Coupling with Acid Derivatives

  • The pyridyl hydrazine is coupled with carboxylic acid derivatives such as naphthyridinone acids via amide bond formation using coupling agents like HATU.
  • This step forms hydrazide intermediates necessary for subsequent cyclization.

Step 3: Cyclization via Dehydration

  • The hydrazide intermediate undergoes intramolecular cyclization under dehydrative conditions to form the fusedtriazolo[4,3-a]pyridine ring system.
  • This cyclization often occurs by dehydrating the hydrazine moiety, resulting in the formation of the triazole ring fused to the pyridine.

Step 4: Isolation and Purification

  • The resulting compound can be isolated as a stable salt (e.g., hydrochloride salt) or as a monohydrate.
  • The product exhibits high purity, often exceeding 95%, and stability to air, moisture, and elevated temperature.

Representative Synthetic Scheme (from Literature)

Step Reagents/Conditions Product/Intermediate Yield/Notes
1 5-chloro-2,3-difluoropyridine + hydrazine Pyridyl hydrazine intermediate High yield, key precursor for cyclization
2 Pyridyl hydrazine + naphthyridinone acid + HATU Hydrazide intermediate Coupling reaction, racemic or chiral acid used
3 Dehydration under acidic conditions 8-Fluoro-6-methyl-triazolo[4,3-a]pyridine Cyclization to fused triazolopyridine ring
4 Salt formation or crystallization Stable salt or monohydrate Product purity >95%, stable under various conditions

Advanced Synthetic Considerations

  • Chiral Synthesis: Enantiomerically pure compounds can be obtained by using chiral acid coupling partners (e.g., (S)-methyl lactate derivatives) followed by cyclization, preserving enantiomeric excess.
  • Cross-Coupling Reactions: Stille or Suzuki cross-coupling can be employed to introduce various substituents on the pyridine ring prior to hydrazine treatment, allowing structural diversification.
  • Purity and Stability: The hydrazide intermediate (HYDZ) demonstrates excellent purity (≥95%) and can be efficiently converted to the triazolopyridine core with minimal impurities.
  • Salt Forms: The final compound can be isolated as hydrochloride salts or monohydrates, enhancing stability and handling properties.

Analytical Data and Research Results Summary

Parameter Data/Result Reference
Purity of hydrazide intermediate ≥95%, often >99% purity Patent WO2014210042A2
Cyclization yield Approximately 50-60% over two steps Journal of Med. Chem.
Stability Stable to air, moisture, elevated temperature Patent WO2014210042A2
Enantiomeric excess (chiral synthesis) >95% ee retained after cyclization Journal of Med. Chem.
Solubility Improved in fluorotriazolopyridine derivatives Journal of Med. Chem.

Chemical Reactions Analysis

Nucleophilic Substitution

The fluorine atom at position 8 is highly reactive due to its electronegativity and the electron-deficient aromatic system. It undergoes nucleophilic substitution under basic conditions (e.g., with hydroxide, alkoxide, or amines). For example:

  • Mechanism : The fluorine acts as a leaving group, replaced by nucleophiles such as hydroxide, alkyl amines, or thiolates.

  • Conditions : Typically require polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures .

Electrophilic Aromatic Substitution

The methyl group at position 6 directs electrophilic substitution to adjacent positions. Potential reactions include:

  • Nitration : Adds nitro groups at ortho/para positions relative to the methyl group.

  • Sulfonation : Introduces sulfonic acid groups under acidic conditions.

Dehydration of Hydrazine Derivatives

A common method involves cyclization of hydrazine precursors. For example:

  • Hydrazine Formation : A pyridine derivative with a hydrazine group (e.g., 3-fluoro-2-hydrazinyl-5-substituted pyridine) reacts with a ketone or aldehyde.

  • Cyclization : Dehydration of the hydrazone intermediate forms the triazolopyridine core .

StepReagents/ConditionsKey Transformation
1Pyridine hydrazine, ketoneHydrazone formation
2Acidic conditions (e.g., HCl)Dehydration → cyclization

Stille Coupling

For fluorine substitution, Stille coupling may replace fluorine with aryl or alkyl groups:

  • Reagents : Trialkyltin reagents, palladium catalysts (e.g., Pd(PPh₃)₄).

  • Conditions : High temperatures (80–120°C) in inert solvents like dioxane .

Comparative Reactivity Analysis

Feature8-Fluoro-6-methyl- triazolo[4,3-a]pyridineSimilar Compounds (e.g., 8-Fluoro-3-methyl)
Substituent Position Methyl at C6, fluorine at C8Methyl at C3, fluorine at C8
Nucleophilic Substitution Fluorine at C8 is reactiveFluorine at C8 remains reactive
Electrophilic Substitution Methyl directs substitution to adjacent positionsMethyl directs substitution to adjacent positions
Biological Activity Potential kinase inhibition (hypothetical)Documented kinase inhibition (e.g., MET, VEGFR-2)

Scientific Research Applications

8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as c-Met and VEGFR-2 kinases, which play crucial roles in cell signaling and proliferation. By binding to these enzymes, the compound disrupts their activity, leading to the inhibition of cancer cell growth and proliferation. Additionally, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical and Positional Isomers

(R)-4-Amino-1-methylpyrrolidin-2-one hydrochloride is distinguished from its isomers by substituent positions and stereochemistry:

  • (4S)-4-Aminopyrrolidin-2-one Hydrochloride (CAS: 672883-63-5): Shares the pyrrolidinone core but lacks the 1-methyl group. The (S)-configuration at the 4-position may alter receptor binding affinity compared to the (R)-form .
Table 1: Key Differences in Isomers
Compound Name CAS Number Molecular Formula Substituent Position Stereochemistry Molecular Weight (g/mol)
(R)-4-Amino-1-methylpyrrolidin-2-one HCl 2708343-88-6 C₅H₁₁ClN₂O 1-Me, 4-NH₂ R 150.61
(4S)-4-Aminopyrrolidin-2-one HCl 672883-63-5 C₄H₈ClN₂O 4-NH₂ S 136.58
(R)-3-Amino-2-pyrrolidinone HCl 223407-19-0 C₄H₈ClN₂O 3-NH₂ R 136.58

Substituent Variations

The 1-methyl group in (R)-4-Amino-1-methylpyrrolidin-2-one hydrochloride differentiates it from analogs with bulkier or aromatic substituents:

  • 4-DPCA and 2-DPCA (): These analogs feature decanoyl (C₁₀H₂₁) chains at the 4- or 2-positions, drastically altering hydrophobicity and membrane permeability compared to the methyl-substituted target compound .

Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, amitriptyline hydrochloride (Table 6, ) shows >90% solubility in methanol, suggesting similar trends for the target compound .
  • Stability: Repeatability studies on dosulepin hydrochloride (Table 3, ) indicate that pyrrolidinone derivatives with aromatic substituents may degrade under acidic conditions, whereas the methyl group in the target compound could enhance stability .

Pharmacological Implications

Although pharmacological data for (R)-4-Amino-1-methylpyrrolidin-2-one hydrochloride is absent in the evidence, structural analogs provide insights:

  • Cyproheptadine hydrochloride and paroxetine hydrochloride () demonstrate that hydrochloride salts are common in CNS-targeting drugs due to improved bioavailability .
  • The (R)-configuration may confer selectivity for specific enzymes or receptors, as seen in other chiral drugs like levofloxacin .

Biological Activity

8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS Number: 1427432-11-8) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H6_6FN3_3
  • Molecular Weight : 151.14 g/mol
  • Structure : The compound features a triazole ring fused with a pyridine structure, which is significant for its biological activity.

Biological Activity Overview

Research indicates that 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine exhibits various biological activities, particularly in the fields of oncology and neurology. Below are key findings regarding its biological effects:

Antitumor Activity

Recent studies have shown the compound's potential as an anticancer agent. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, it was evaluated against gastric cancer cell lines and showed promising results in inhibiting cell proliferation .
  • Mechanism of Action : The primary mechanism appears to involve the inhibition of specific kinases associated with cancer progression. For example, compounds structurally related to 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine have been reported to inhibit c-Met kinase activity, which is crucial in several cancers .
Cell LineIC50_{50} (µM)Reference
MCF73.79
NCI-H46014.31
SNU512.50

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties:

  • CNS Activity : Preliminary studies suggest that derivatives of this compound may have effects on neurotransmitter systems, potentially influencing conditions such as anxiety or depression .

Case Studies

  • Study on c-Met Kinase Inhibition :
    A series of triazolo derivatives were synthesized and tested for their ability to inhibit c-Met kinase. Among these derivatives, one showed selective inhibition against tumor cells dependent on c-Met oncogene amplification .
  • Anticancer Evaluation :
    A comprehensive evaluation of various triazolo derivatives indicated that modifications in the molecular structure significantly affected their anticancer potency. The study highlighted that 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine and its analogs could serve as templates for developing new anticancer drugs .

Q & A

Q. What are the common synthetic routes for 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine?

The synthesis typically involves multi-step procedures starting with substituted pyridines or triazole precursors. A validated approach includes:

  • Condensation and Cyclization : Reacting phenyl(1H-1,2,4-triazol-5-yl)methanone with halogenated alkenoates (e.g., ethyl 4-bromo-3-methylbut-2-enoate) in the presence of a base (e.g., K₂CO₃) and DMF, followed by purification via column chromatography .
  • Iodine-Mediated Oxidative Cyclization : Sequential condensation of aminopyridines with carbonyl compounds, followed by iodine-mediated cyclization to form the triazolo-pyridine core .
Reaction Conditions Key Reagents Yield
DMF, K₂CO₃, 8h stirringEthyl 4-bromo-3-methylbut-2-enoate~72%
I₂, CH₃CN, refluxAminopyridine derivatives60–75%

Q. How is the structural integrity of 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine confirmed?

Structural validation employs:

  • X-ray Crystallography : Resolves bond lengths, dihedral angles, and planar deviations (e.g., r.m.s. deviation of 0.0068 Å for fused rings) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns substituent positions (e.g., fluorine and methyl groups).
    • HRMS (ESI) : Confirms molecular weight accuracy (e.g., <2 ppm error) .

Q. What safety protocols are recommended for handling triazolo-pyridine derivatives?

  • Engineering Controls : Use fume hoods and ensure eyewash stations/safety showers are accessible .
  • Personal Protective Equipment (PPE) :
    • Chemical-resistant gloves (e.g., nitrile) and EN166-certified goggles.
    • Flame-retardant lab coats and closed-toe shoes .
  • Spill Management : Avoid drains; use absorbents like vermiculite .

Advanced Research Questions

Q. How can synthetic yield be optimized for 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., sulfolane) enhance reaction rates at 150°C for cyclization steps .
  • Catalyst Screening : Transition metals (e.g., Pd) may improve cross-coupling efficiency for fluorinated intermediates.
  • Purification : Recrystallization from hexane/ethyl acetate (3:1 v/v) yields high-purity crystals .

Q. How to analyze biological activity discrepancies in triazolo-pyridine derivatives?

Address contradictions via:

  • Dose-Response Studies : Test varying concentrations (e.g., 0.1–100 µM) to identify IC₅₀ values for enzyme inhibition .
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., fluoro vs. methyl groups) using molecular docking .
  • Assay Validation : Replicate results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .

Q. What methodologies resolve conflicting spectral data for triazolo-pyridine derivatives?

  • Multi-Technique Cross-Validation : Combine ¹H NMR, ³¹P NMR (for phosphonates), and IR to confirm functional groups .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environments in the triazole ring .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectral peaks and assign ambiguities .

Q. How to design experiments for evaluating pharmacokinetic properties?

  • In Vitro ADME :
    • CYP450 Inhibition : Use liver microsomes to assess metabolic stability .
    • Plasma Protein Binding : Equilibrium dialysis to measure free drug fractions .
  • In Vivo Studies : Administer derivatives to rodent models and monitor plasma half-life via LC-MS/MS .

Q. What are the key challenges in scaling up triazolo-pyridine synthesis?

  • Reaction Exotherms : Control temperature spikes during cyclization using jacketed reactors .
  • Purification Bottlenecks : Replace column chromatography with continuous crystallization for large batches .
  • Fluorine Handling : Use corrosion-resistant equipment (e.g., Hastelloy) to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.